

Spectroscopic data for Rubinaphthin A (NMR, IR, MS)

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Compound of Interest

Compound Name: Rubinaphthin A

Cat. No.: B2786395

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An In-depth Technical Guide on the Spectroscopic Data of Rubinaphthin A

This technical guide provides a comprehensive overview of the spectroscopic data for **Rubinaphthin A**, a naphthohydroquinone isolated from the roots of *Rubia yunnanensis*. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The data herein is critical for the identification, characterization, and further investigation of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was crucial in determining the elemental composition of **Rubinaphthin A**.

Table 1: Mass Spectrometry Data for **Rubinaphthin A**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion
HR-FAB-MS	367.1033	C ₁₇ H ₁₈ O ₉	[M+H] ⁺
ESI-MS	365.0877	C ₁₇ H ₁₇ O ₉	[M-H] ⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of **Rubinaphthin A** was elucidated using one- and two-dimensional NMR spectroscopy. The following tables summarize the ^1H and ^{13}C NMR chemical shifts.

Table 2: ^1H NMR Spectroscopic Data for **Rubinaphthin A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5	7.62	td	7.6, 1.2
6	7.78	td	7.6, 1.2
7	7.72	dd	7.6, 1.2
8	8.27	dd	7.6, 1.2
3	7.43	s	
1'	4.86	d	7.6
2'	3.48	m	
3'	3.44	m	
4'	3.40	m	
5'	3.33	m	
6'a	3.86	dd	12.0, 2.4
6'b	3.68	dd	12.0, 5.2

Table 3: ^{13}C NMR Spectroscopic Data for **Rubinaphthin A**

Position	Chemical Shift (δ , ppm)
1	156.1
2	120.5
3	111.4
4	145.7
4a	129.9
5	126.9
6	134.4
7	126.9
8	122.2
8a	131.7
COOH	167.9
1'	102.8
2'	73.9
3'	77.6
4'	70.1
5'	76.8
6'	61.1

Infrared (IR) Spectroscopy

Infrared spectroscopy was utilized in the characterization of **Rubinaphthin A**, although specific absorption bands are not detailed in the primary literature abstracts. The IR spectrum would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and quinone, and aromatic (C=C) functional groups.

Experimental Protocols

The spectroscopic data for **Rubinaphthin A** were obtained following the isolation of the compound from the dried roots of *Rubia yunnanensis*.^{[1][2]}

Isolation of Rubinaphthin A

The dried roots of *R. yunnanensis* were extracted with methanol. The resulting extract was then subjected to a series of chromatographic separations to yield pure **Rubinaphthin A**.^[1]

Mass Spectrometry

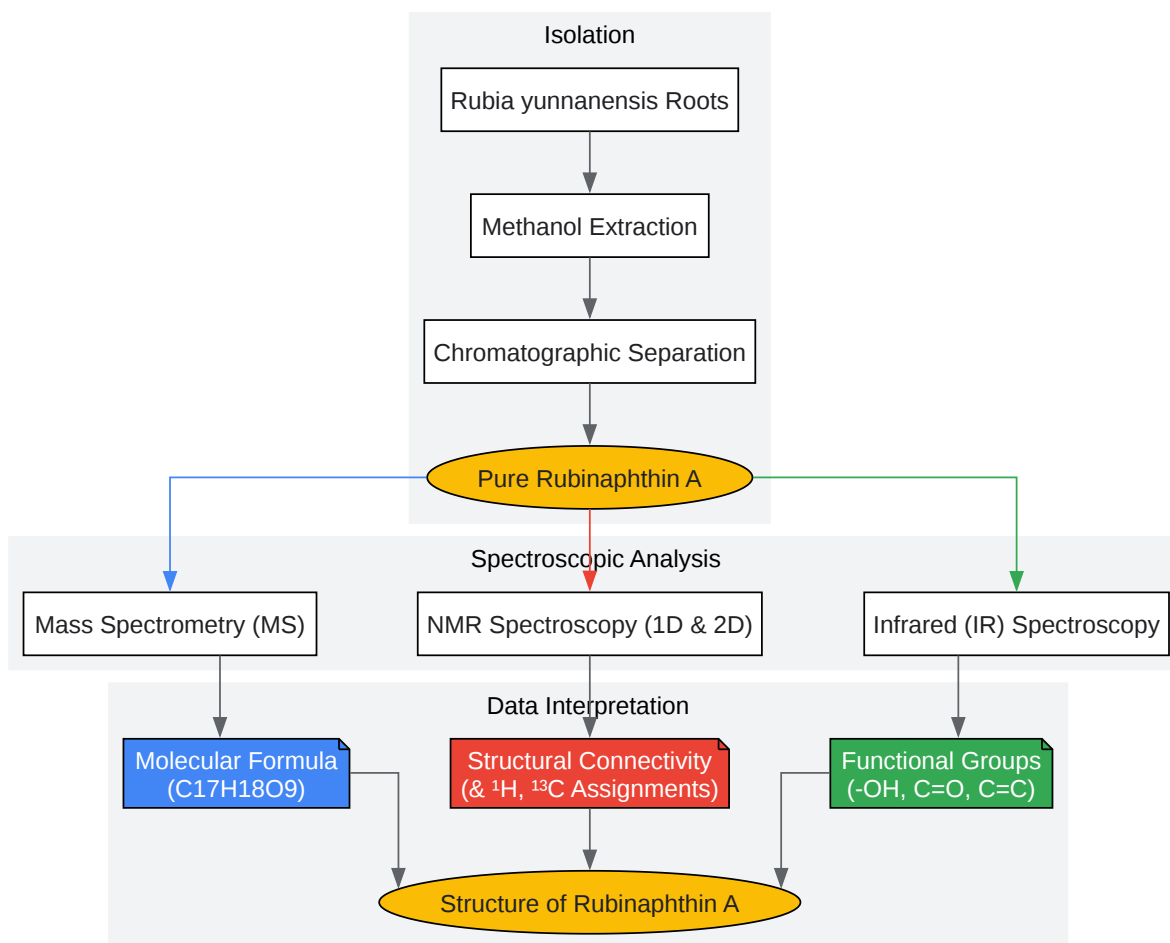
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and elemental composition of **Rubinaphthin A**.^[1] Another analysis using electrospray ionization (ESI) in negative mode was also reported.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on an NMR spectrometer. The structure was elucidated through a combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, and ROESY) NMR experiments.^[1] These analyses allowed for the complete assignment of all proton and carbon signals.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Rubinaphthin A**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Rubinaphthin A**.

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References

- 1. scispace.com [scispace.com]
- 2. Constituents of the roots of *Rubia yunnanensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
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